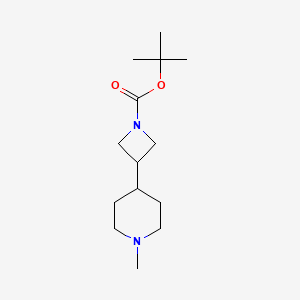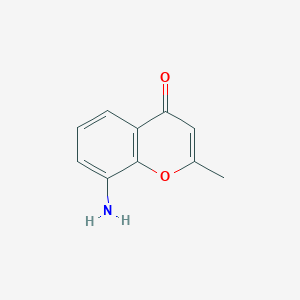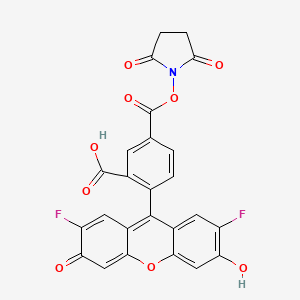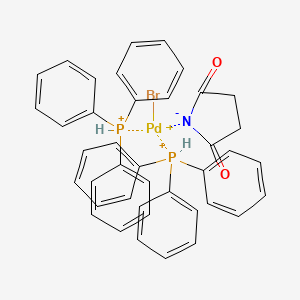
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine and iodine substitution on the indole ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Iodination: The iodination at the 5th position can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the 3rd position of the indole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, the iodine atom can be replaced with a cyano group using copper(I) cyanide (CuCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Copper(I) cyanide (CuCN), Sodium azide (NaN3)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Fluoro-3-indolyl)propanoic Acid
- 3-(6-Iodo-3-indolyl)propanoic Acid
- 3-(5-Bromo-3-indolyl)propanoic Acid
Uniqueness
3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is unique due to the presence of both fluorine and iodine substitutions on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9FINO2 |
|---|---|
Peso molecular |
333.10 g/mol |
Nombre IUPAC |
3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-8-4-10-7(3-9(8)13)6(5-14-10)1-2-11(15)16/h3-5,14H,1-2H2,(H,15,16) |
Clave InChI |
CKPXIFYKKUBSGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1I)F)NC=C2CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)


![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
